N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide
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Overview
Description
N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE is a complex organic compound that features a combination of naphthalene, quinoline, and acetohydrazide moieties
Preparation Methods
The synthesis of N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the individual components. The naphthalene derivative can be synthesized through Friedel-Crafts alkylation, while the quinoline derivative can be prepared via Skraup synthesis. The final step involves the condensation of these derivatives with acetohydrazide under acidic or basic conditions to form the target compound .
Chemical Reactions Analysis
N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Scientific Research Applications
N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The compound’s unique structure allows it to bind to these targets with high specificity, thereby exerting its effects .
Comparison with Similar Compounds
Similar compounds to N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE include:
Quinoline derivatives: These compounds share the quinoline moiety and have similar biological activities.
Naphthalene derivatives: These compounds share the naphthalene moiety and are used in similar applications.
Acetohydrazide derivatives: These compounds share the acetohydrazide moiety and are used in medicinal chemistry.
The uniqueness of N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE lies in its combination of these three moieties, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H23N3O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[(E)-(6-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-2-quinolin-8-ylsulfanylacetamide |
InChI |
InChI=1S/C23H23N3O2S/c1-15-11-17-13-18(28-2)8-9-19(17)20(12-15)25-26-22(27)14-29-21-7-3-5-16-6-4-10-24-23(16)21/h3-10,13,15H,11-12,14H2,1-2H3,(H,26,27)/b25-20+ |
InChI Key |
XLVCSBJAYQLGGF-LKUDQCMESA-N |
Isomeric SMILES |
CC1CC2=C(C=CC(=C2)OC)/C(=N/NC(=O)CSC3=CC=CC4=C3N=CC=C4)/C1 |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC)C(=NNC(=O)CSC3=CC=CC4=C3N=CC=C4)C1 |
Origin of Product |
United States |
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